molecular formula C8H10N2O2S2 B8202996 Methyl 2,6-bis(methylsulfanyl)pyrimidine-4-carboxylate

Methyl 2,6-bis(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B8202996
M. Wt: 230.3 g/mol
InChI Key: NVHPGEVUZLPJAG-UHFFFAOYSA-N
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Description

Methyl 2,6-bis(methylsulfanyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H12N2O2S2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of methylsulfanyl groups at positions 2 and 6, along with a carboxylate group at position 4, makes this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-bis(methylsulfanyl)pyrimidine-4-carboxylate typically involves the reaction of 2,6-dimethylthiopyrimidine with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the methylsulfanyl groups facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-bis(methylsulfanyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the carboxylate group, forming simpler derivatives.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Derivatives without the carboxylate group.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2,6-bis(methylsulfanyl)pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,6-bis(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine
  • 2,6-Dimethylthiopyrimidine
  • Pyrimidine-4-carboxylate derivatives

Uniqueness

Methyl 2,6-bis(methylsulfanyl)pyrimidine-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2,6-bis(methylsulfanyl)pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S2/c1-12-7(11)5-4-6(13-2)10-8(9-5)14-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHPGEVUZLPJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=N1)SC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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